(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid chemical properties
(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid chemical properties
An In-Depth Technical Guide to (3-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid: Properties, Synthesis, and Applications
Introduction
(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a highly functionalized organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its polysubstituted aromatic ring, featuring a strategic arrangement of chloro, fluoro, and methoxy groups, makes it a valuable and versatile building block for creating complex molecular architectures. The presence of chlorine and fluorine atoms can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity[1]. The methoxy group provides an additional point for electronic modulation.
This guide serves as a comprehensive technical resource for scientists and drug development professionals. It details the compound's chemical properties, provides a proposed synthetic pathway, and explores its primary application in palladium-catalyzed cross-coupling reactions. As a senior application scientist, the narrative emphasizes the causality behind experimental choices, ensuring that the provided protocols are robust and grounded in established chemical principles. The boronic acid functional group is a cornerstone of modern organic synthesis, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds[2][3]. Furthermore, the boronic acid moiety itself is a recognized pharmacophore, with several FDA-approved drugs featuring this functional group, highlighting its importance in drug discovery[4].
Physicochemical and Spectroscopic Properties
The precise empirical data for this specific isomer are not widely published. However, its core properties can be reliably calculated, and its spectroscopic characteristics can be predicted based on established principles of nuclear magnetic resonance (NMR) and the known effects of its constituent functional groups.
Core Chemical Properties
The fundamental properties of (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid are summarized below. The molecular weight is calculated from its molecular formula.
| Property | Value | Source |
| Molecular Formula | C₇H₇BClFO₃ | Calculated |
| Molecular Weight | 204.39 g/mol | Calculated[5] |
| Physical Form | Expected to be a white to off-white solid | Analogy[6][7] |
| IUPAC Name | (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | --- |
Solubility Profile
Based on analogous structures, (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is expected to be soluble in polar organic solvents such as methanol, ethanol, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), and slightly soluble in less polar solvents like dichloromethane.[6][7]. It is predicted to have poor solubility in water and non-polar solvents like hexanes[6].
Predicted Spectroscopic Data
Spectroscopic analysis is critical for structure verification. The following tables provide predicted ¹H and ¹³C NMR chemical shifts.
Expertise Note: These predictions are based on the additive effects of the chloro, fluoro, and methoxy substituents on the aromatic ring. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and solvent.
Table 2: Predicted ¹H NMR Spectroscopic Data Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 (broad) | Singlet | 2H | B(OH)₂ |
| ~7.2 | Doublet of doublets | 1H | Ar-H (proton at C6) |
| ~7.0 | Doublet of doublets | 1H | Ar-H (proton at C4) |
| ~3.9 | Singlet | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data Solvent: DMSO-d₆
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| ~158 (d) | C-F (C2) |
| ~155 | C-OCH₃ (C5) |
| ~130 (d) | C-B (C1) |
| ~125 | C-Cl (C3) |
| ~118 (d) | C-H (C6) |
| ~115 (d) | C-H (C4) |
| ~56 | -OCH₃ |
Synthesis, Stability, and Handling
Proper synthesis, storage, and handling are paramount to ensure the reagent's integrity and achieve reproducible results in downstream applications.
Proposed Synthetic Pathway: Directed Ortho-Metalation
A robust and common method for synthesizing substituted phenylboronic acids is through the lithiation of an aryl halide or ether, followed by quenching with a borate ester.[8][9].
Causality Note: This pathway is chosen because the methoxy group can direct the lithiation to the ortho position (C6). However, the fluorine at C2 is also a strong ortho-directing group. The presence of the C3-chloro group may sterically hinder lithiation at C2, favoring the C6 position. Subsequent reaction with an electrophilic boron source like trimethyl borate, followed by acidic hydrolysis, yields the desired boronic acid.
Stability and Storage
Arylboronic acids are susceptible to two primary degradation pathways that can compromise their purity and reactivity.[10].
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by moisture, acid, or base.
-
Boroxine Formation: Reversible self-condensation of three boronic acid molecules to form a cyclic anhydride (a boroxine) with the loss of three molecules of water. While often still reactive, this changes the stoichiometry of the reagent.
To mitigate degradation, the following storage and handling protocols are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C.[11] | Slows the rate of potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Keep in a tightly sealed container.[12][13] | Prevents moisture ingress from the ambient environment. |
| Handling | Handle in a well-ventilated area or glovebox. Avoid prolonged exposure to air.[10] | The compound can be hygroscopic and an irritant. |
Safety and Hazard Profile
(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, like many arylboronic acids, should be handled with care. The expected hazard classifications are based on data from structurally similar compounds.
-
Hazard Statements:
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.[12][13].
Reactivity and Applications in Organic Synthesis
The primary utility of this reagent lies in its application as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction creates a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organohalide or triflate, catalyzed by a palladium(0) complex.[16].
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[3].
-
Catalyst Selection: While aryl bromides and iodides are highly reactive, aryl chlorides require more active catalytic systems. The C-Cl bond is stronger and less readily undergoes oxidative addition. To overcome this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are employed. These ligands stabilize the Pd(0) state and promote the oxidative addition step.[3][17].
-
Base Selection: The base is crucial for activating the boronic acid by forming the "ate" complex ([R-B(OH)₃]⁻), which is more nucleophilic and facilitates transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The choice of base can significantly impact reaction efficiency.[16][17].
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is often used to dissolve both the organic substrates and the inorganic base. Anhydrous conditions can also be employed with soluble organic bases.
Exemplar Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the coupling of (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid with a generic aryl bromide.
Materials:
-
(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid (1.2 equiv.)
-
Aryl bromide (Ar-Br) (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst which forms in situ.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Significance in Drug Discovery
The title compound is a valuable scaffold for several reasons:
-
Structural Diversity: It serves as a precursor to novel biaryl and heteroaryl compounds, a common motif in many pharmaceuticals.[17].
-
Property Modulation: The chloro and fluoro substituents allow for fine-tuning of a drug candidate's lipophilicity and metabolic stability. The C-F bond is exceptionally strong and resistant to metabolic cleavage, while chlorine can modulate electronic properties and fill hydrophobic pockets in protein targets.[1].
-
Boron as a Pharmacophore: Beyond its role as a synthetic intermediate, the boronic acid group can act as a reversible covalent inhibitor by interacting with serine, threonine, or cysteine residues in enzyme active sites, a strategy used in drugs like Bortezomib.[4][18].
Conclusion
(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid represents a sophisticated and highly valuable building block for modern organic synthesis. Its unique substitution pattern offers chemists precise control over the electronic and steric properties of target molecules. While its primary application is in Suzuki-Miyaura cross-coupling, a foundational reaction in drug discovery, the inherent properties of its functional groups make it an asset for developing next-generation therapeutics and advanced materials. Understanding its synthesis, stability, and reactivity, as detailed in this guide, is essential for harnessing its full potential in research and development.
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